molecular formula C10H12O B3382491 2-(Cyclopropylmethyl)phenol CAS No. 33494-47-2

2-(Cyclopropylmethyl)phenol

Cat. No.: B3382491
CAS No.: 33494-47-2
M. Wt: 148.2 g/mol
InChI Key: OSSXBXCEVWBVFC-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)phenol (CAS 33494-47-2) is a phenolic compound that serves as a versatile chemical building block and synthon in organic and medicinal chemistry research. The compound features a phenol group, a class of molecules known for their role as antioxidants and as key structural components in more complex molecules . Its structure, which incorporates a cyclopropylmethyl moiety, is of particular interest in the design and synthesis of novel pharmacologically active compounds. Research indicates that the cyclopropyl group is a valuable structural element in drug discovery due to its ability to confer conformational rigidity and potentially improve metabolic stability . The primary research application of this compound is as a chemical intermediate. It can be utilized in the synthesis of more complex molecules for various research purposes. For instance, compounds containing a trans-cyclopropylmethyl linker have been identified as key components in the development of bitopic ligands for dopamine D3 receptors, highlighting the utility of this structural motif in neuroscience and neuropharmacology research . Furthermore, phenolic compounds are frequently investigated for their antioxidant properties, which play a role in defense responses and are studied in the context of oxidative stress . This product is intended for research purposes as a chemical intermediate and building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(cyclopropylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSXBXCEVWBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33494-47-2
Record name 2-(cyclopropylmethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a cyclopropylmethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic attack on the halide.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process can be scaled up by employing efficient mixing and heat transfer systems to maintain the desired temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a cyclopropylmethylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclopropylmethylcyclohexanol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Biological Activities

Research indicates that 2-(Cyclopropylmethyl)phenol exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against various bacterial strains .
  • Antioxidant Properties : The phenolic structure allows for interactions with reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress .
  • Therapeutic Potential : Studies have shown that derivatives of this compound could influence metabolic pathways by interacting with enzymes, indicating possible applications in drug design .

Medicinal Chemistry Applications

The unique properties of this compound make it a valuable compound in medicinal chemistry. Its potential applications include:

  • Drug Development : The compound's ability to interact with biological targets suggests it could be developed into therapeutic agents for conditions such as inflammation and infections .
  • Anesthetic Research : Similar compounds have been explored for their anesthetic properties, indicating a potential pathway for developing new anesthetic agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. Structural modifications were found to enhance efficacy significantly .
  • Therapeutic Applications : Research by Owens et al. explored the anti-inflammatory effects of this compound, revealing a significant reduction in inflammatory markers in vitro when treated with this compound .
  • Synthesis Optimization : The synthesis of this compound has been optimized for use in drug discovery, highlighting its role as a building block in organic synthesis for developing new compounds with enhanced biological activities .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityExhibits varying degrees of activity against bacteria
Antioxidant PropertiesPotential protective effects against oxidative stress
Drug DevelopmentInteracts with enzymes; potential therapeutic uses
Anesthetic ResearchInvestigated for anesthetic properties

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Key Properties/Notes
2-(Cyclopropylmethyl)phenol Not provided Cyclopropylmethyl Ortho C₁₀H₁₂O Strained cyclopropyl group enhances lipophilicity
4-Cyclopropylphenol 10292-61-2 Cyclopropyl Para C₉H₁₀O Para substitution reduces steric hindrance compared to ortho isomers
2-Phenylphenol 90-43-7 Phenyl Ortho C₁₂H₁₀O Higher molecular weight; widely used as a disinfectant
2-(1-Methylethyl)phenol Not provided Isopropyl Ortho C₉H₁₂O Branched alkyl chain increases volatility
4-Butylphenol 1638-22-8 Butyl Para C₁₀H₁₄O Linear alkyl chain improves solubility in non-polar solvents

Key Observations :

  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group’s rigidity and strain may increase thermal stability and lipophilicity compared to linear or branched alkyl chains (e.g., butyl, isopropyl) .

Physical and Chemical Properties

Limited data are available for this compound, but inferences can be drawn from analogs:

  • Solubility: Cyclopropyl-containing phenols are expected to have lower water solubility than para-substituted alkylphenols (e.g., 4-butylphenol) due to increased hydrophobicity .
  • Acidity (pKa): The electron-donating cyclopropyl group may slightly decrease the acidity of the phenolic -OH group compared to electron-withdrawing substituents. For reference, phenol has a pKa of ~10, while 4-cyclopropylphenol is expected to have a pKa closer to 10.5 .

Biological Activity

Overview

2-(Cyclopropylmethyl)phenol, also known by its CAS number 33494-47-2, is a phenolic compound that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropylmethyl group attached to a phenolic ring. This unique configuration contributes to its reactivity and potential interactions with biological targets. The molecular formula is C10H12OC_{10}H_{12}O, with a molecular weight of approximately 148.20 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Antifungal Properties : Similar to its antimicrobial effects, this compound has demonstrated antifungal activity, suggesting potential applications in treating fungal infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, which is critical for developing anti-inflammatory drugs.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : It may interact with various enzymes through hydrogen bonding and hydrophobic interactions, influencing their activity.
  • Receptor Binding : The compound's structural features allow it to bind selectively to certain receptors, potentially modulating their function.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AntifungalInhibits fungal growth
Anti-inflammatoryReduces inflammatory markers

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study conducted on the antimicrobial effects of various phenolic compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a natural preservative in food products.
  • Case Study 2 : In an investigation into anti-inflammatory agents, researchers observed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-(Cyclopropylmethyl)phenol?

  • Synthesis : A common approach involves nucleophilic substitution, where a phenol derivative reacts with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH). This method ensures efficient introduction of the cyclopropylmethyl group .
  • Characterization :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., cyclopropylmethyl protons appear as distinct multiplet signals between δ 0.5–1.5 ppm) .
  • HRMS : Validate molecular weight and purity (e.g., compare calculated vs. experimental values for [M+H]+ ions) .

Q. How can the pKa of the phenolic hydroxyl group in this compound be determined experimentally?

  • Use potentiometric titration with a pH meter calibrated to measure deprotonation of the phenolic group. The pKa of structurally similar phenols (e.g., samidorphan derivatives) is ~10.1, influenced by electron-withdrawing/donating substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for phenol-containing compounds .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence functional selectivity in receptor binding studies (e.g., serotonin receptors)?

  • The cyclopropylmethyl group enhances conformational rigidity , potentially improving selectivity for targets like 5-HT2C receptors. Compare binding affinities of analogs (e.g., via radioligand assays) to assess steric and electronic contributions .

Q. What strategies optimize synthetic yields of this compound under varying reaction conditions?

  • Base selection : Test alternatives (e.g., NaH vs. K₂CO₃) to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclopropylmethyl bromide reactivity .
  • Temperature : Monitor reaction progress at 50–80°C to balance rate and decomposition .

Q. How can contradictions in NMR data between synthetic batches be resolved?

  • Batch comparison : Analyze splitting patterns in 1H NMR (e.g., cyclopropylmethyl protons) to detect impurities or stereochemical variations.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon environments conclusively .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

  • DFT calculations : Optimize geometry and calculate Gibbs free energy to compare stability of isomers.
  • pKa modeling : Use software like MarvinSuite to predict acidity shifts caused by substituents .

Q. How can structural ambiguities in cyclopropylmethyl-substituted phenols be resolved using advanced techniques?

  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable.
  • NOESY NMR : Identify spatial proximity between the cyclopropylmethyl group and aromatic protons to confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopropylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethyl)phenol

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